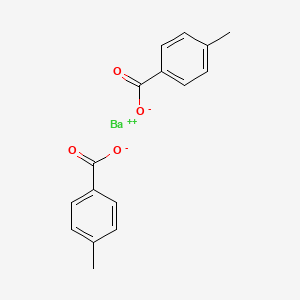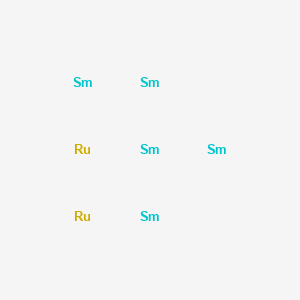
Ruthenium--samarium (2/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium–samarium (2/5) is a compound formed by the combination of ruthenium and samarium in a specific stoichiometric ratio. Ruthenium, a transition metal, is known for its catalytic properties and stability in various oxidation states . Samarium, a lanthanide, is recognized for its magnetic and optical properties . The combination of these two elements results in a compound with unique chemical and physical characteristics, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–samarium (2/5) typically involves the reaction of ruthenium and samarium salts under controlled conditions. One common method is the solid-state reaction, where ruthenium oxide and samarium oxide are mixed and heated at high temperatures in an inert atmosphere to form the desired compound . Another approach involves the use of organometallic precursors, where ruthenium and samarium complexes are reacted in a solvent under specific conditions to yield the compound .
Industrial Production Methods: Industrial production of ruthenium–samarium (2/5) often employs high-temperature solid-state synthesis due to its scalability and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the purity and homogeneity of the final product .
化学反应分析
Types of Reactions: Ruthenium–samarium (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form higher oxidation state compounds or reduced to lower oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrazine . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium tetroxide or samarium oxides, while reduction reactions can produce lower oxidation state compounds .
科学研究应用
Ruthenium–samarium (2/5) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes . In biology and medicine, ruthenium–samarium (2/5) is explored for its potential as an anticancer agent and in imaging applications due to its magnetic properties . In industry, it is utilized in the production of advanced materials, such as high-performance magnets and electronic components .
作用机制
The mechanism by which ruthenium–samarium (2/5) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants through its unique electronic structure, enhancing reaction rates and selectivity . In biological systems, it interacts with cellular components, inducing oxidative stress and apoptosis in cancer cells . The specific pathways involved depend on the application and the environment in which the compound is used.
相似化合物的比较
- Ruthenium oxide (RuO2)
- Samarium oxide (Sm2O3)
- Ruthenium tetroxide (RuO4)
- Samarium chloride (SmCl3)
- Ruthenium chloride (RuCl3)
属性
CAS 编号 |
72268-41-8 |
|---|---|
分子式 |
Ru2Sm5 |
分子量 |
953.9 g/mol |
IUPAC 名称 |
ruthenium;samarium |
InChI |
InChI=1S/2Ru.5Sm |
InChI 键 |
KXBWCCUIRYQJLH-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



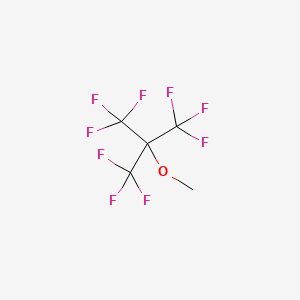
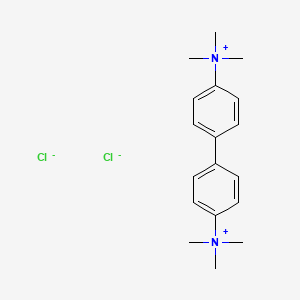
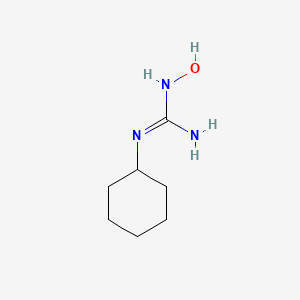
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
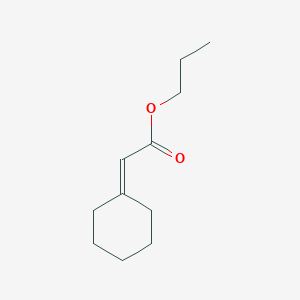
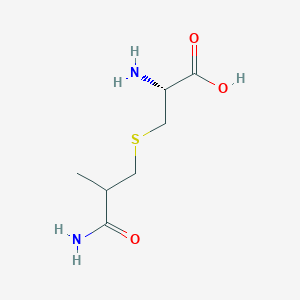
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
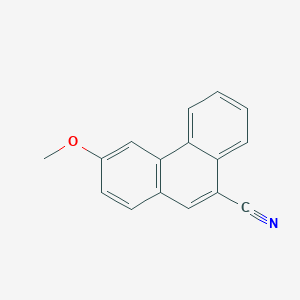
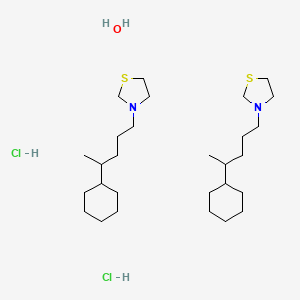
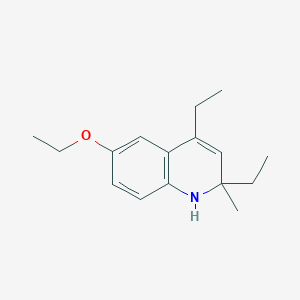
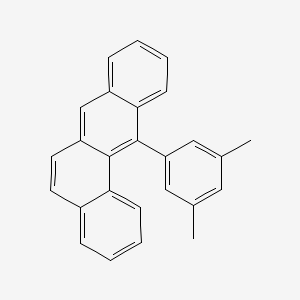
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
